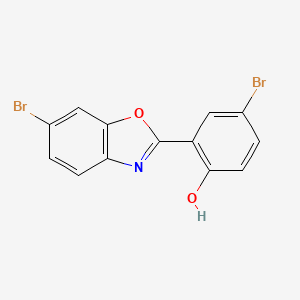![molecular formula C19H12N4O B14192803 3-([1,2,4]Triazolo[1,5-c]quinazolin-2(3H)-ylidene)naphthalen-2(3H)-one CAS No. 918802-94-5](/img/structure/B14192803.png)
3-([1,2,4]Triazolo[1,5-c]quinazolin-2(3H)-ylidene)naphthalen-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-([1,2,4]Triazolo[1,5-c]quinazolin-2(3H)-ylidene)naphthalen-2(3H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which combines a triazoloquinazoline core with a naphthalenone moiety. The presence of these fused ring systems imparts unique chemical and biological properties to the compound, making it a valuable target for drug discovery and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,2,4]Triazolo[1,5-c]quinazolin-2(3H)-ylidene)naphthalen-2(3H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzonitrile with hydrazine hydrate to form the triazoloquinazoline core. This intermediate is then reacted with naphthalenone derivatives under acidic or basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
3-([1,2,4]Triazolo[1,5-c]quinazolin-2(3H)-ylidene)naphthalen-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazoloquinazoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction may produce dihydro derivatives .
科学的研究の応用
3-([1,2,4]Triazolo[1,5-c]quinazolin-2(3H)-ylidene)naphthalen-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 3-([1,2,4]Triazolo[1,5-c]quinazolin-2(3H)-ylidene)naphthalen-2(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt key cellular pathways, leading to the desired therapeutic effects .
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[4,3-c]quinazolines: Similar structure but different biological activity.
Pyrazolo[3,4-d]pyrimidines: Another class of heterocyclic compounds with kinase inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: Known for their anticancer properties.
Uniqueness
3-([1,2,4]Triazolo[1,5-c]quinazolin-2(3H)-ylidene)naphthalen-2(3H)-one is unique due to its combined triazoloquinazoline and naphthalenone structure, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents .
特性
CAS番号 |
918802-94-5 |
|---|---|
分子式 |
C19H12N4O |
分子量 |
312.3 g/mol |
IUPAC名 |
3-([1,2,4]triazolo[1,5-c]quinazolin-2-yl)naphthalen-2-ol |
InChI |
InChI=1S/C19H12N4O/c24-17-10-13-6-2-1-5-12(13)9-15(17)18-21-19-14-7-3-4-8-16(14)20-11-23(19)22-18/h1-11,24H |
InChIキー |
GNRCEYCKLKZYDR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C(=CC2=C1)C3=NN4C=NC5=CC=CC=C5C4=N3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


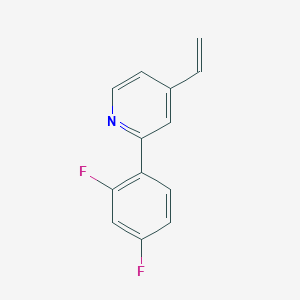
![4-[1-Amino-2-(2-cyanoacetamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14192727.png)
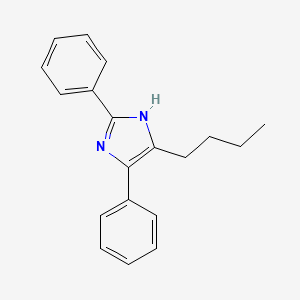
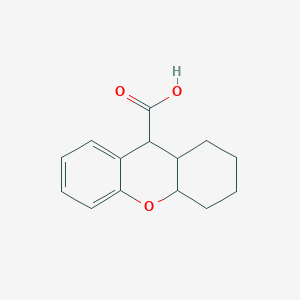
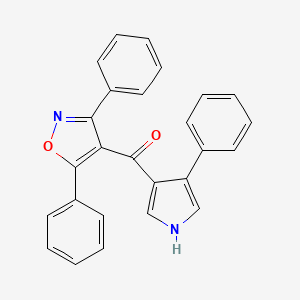
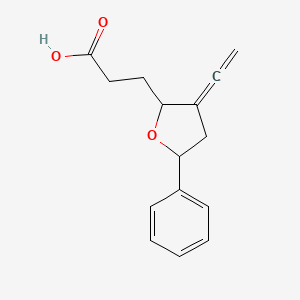
![2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B14192752.png)
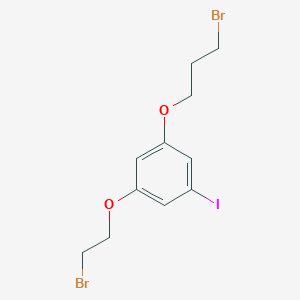
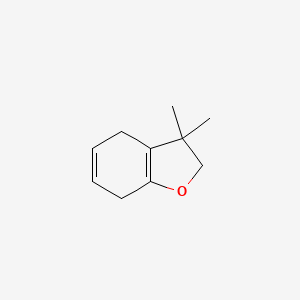
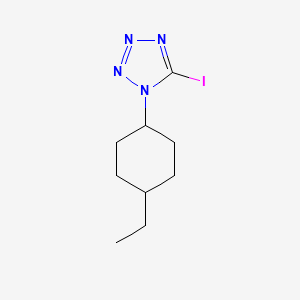

![Benzeneacetic acid, 4-([1,1'-biphenyl]-3-yloxy)-, methyl ester](/img/structure/B14192783.png)
![3-[3-(4-Fluorophenyl)acryloyl]-1,3-oxazolidin-2-one](/img/structure/B14192790.png)
